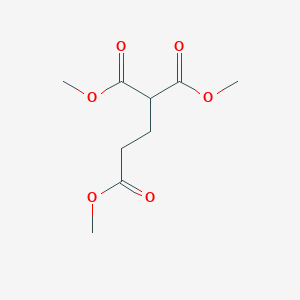
1,1,3-Propanetricarboxylic acid, trimethyl ester
Overview
Description
Scientific Research Applications
Lubricant Properties
1,1,3-Propanetricarboxylic acid, trimethyl ester, as part of a class of esters, has been studied for its lubricating properties. Research indicates that these esters, compared to classical esters, show equivalent or superior wear and friction properties. They also provide a wider range of viscosity and demonstrate high oxidative stability, excellent biodegradability, and potentially low toxicity, making them strong candidates for use in industries like food, pharmaceutical, and cosmetics, where lubricants may come into contact with humans or animals (Havet et al., 2001).
Esterification Processes
The esterification of various acids using triethyl orthoacetate or trimethyl orthoacetate has been explored in an environmentally friendly process. This method, utilizing ionic liquids, efficiently produces methyl esters, highlighting the versatility and potential of 1,1,3-Propanetricarboxylic acid, trimethyl ester in synthetic chemistry (Yoshino et al., 2006).
Chemical Analysis and Synthesis
In the realm of chemical analysis, methods have been developed for the quantitative determination of citric acid esters, including 1,1,3-Propanetricarboxylic acid, trimethyl ester. This includes techniques like gas chromatographic analysis, highlighting the compound's importance in chemical research and industry (Sushkova et al., 2019).
Polymer Chemistry
This compound also finds application in the synthesis and characterization of polymers. For example, aromatic poly(ester-imide)s containing ether group have been developed using diacid monomers, including 1,1,3-Propanetricarboxylic acid, trimethyl ester derivatives. These polymers exhibit useful thermal properties and solubility in common organic solvents (Faghihi et al., 2010).
Environmental Chemistry
Research in environmental chemistry has explored 1,1,3-Propanetricarboxylic acid, trimethyl ester's role as a "green" and nontoxic alternative to conventional solvents. Its potential for CO2 absorption and compatibility with biodegradable processes has been studied, indicating its significance in sustainable chemistry (Flowers et al., 2017).
Thermal Oxidation Resistance
The resistance of esters of this compound to thermal oxidation has been compared with nonfluorinated analogs, underscoring its utility in applications requiring thermal stability (Gorbunova et al., 2006).
properties
IUPAC Name |
trimethyl propane-1,1,3-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O6/c1-13-7(10)5-4-6(8(11)14-2)9(12)15-3/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXSDWDNMMMUIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061930 | |
| Record name | 1,1,3-Propanetricarboxylic acid, trimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,3-Propanetricarboxylic acid, trimethyl ester | |
CAS RN |
1733-16-0 | |
| Record name | 1,1,3-Propanetricarboxylic acid, 1,1,3-trimethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1733-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,3-Propanetricarboxylic acid, 1,1,3-trimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001733160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,3-Propanetricarboxylic acid, 1,1,3-trimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1,3-Propanetricarboxylic acid, trimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




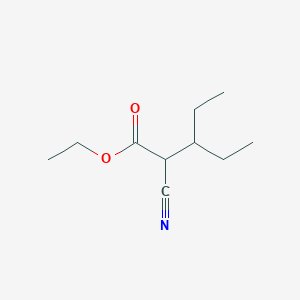

![3-Aminobicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B154266.png)


![9,10-Anthracenedione, 1,1'-[(6-phenoxy-1,3,5-triazine-2,4-diyl)diimino]bis-](/img/structure/B154279.png)
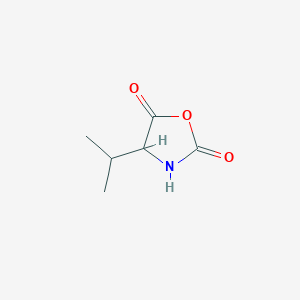

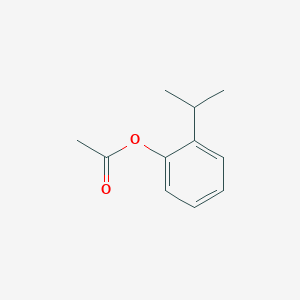
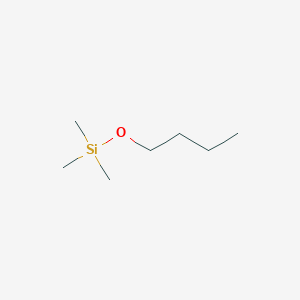
![Phenyl N-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]carbamate](/img/structure/B154285.png)
![Disodium 2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate](/img/structure/B154286.png)
